molecular formula C16H19NO3S B11647962 N-benzyl-4-propoxybenzenesulfonamide

N-benzyl-4-propoxybenzenesulfonamide

Cat. No.: B11647962
M. Wt: 305.4 g/mol
InChI Key: QLLZBUBVZQNWCI-UHFFFAOYSA-N
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Description

N-benzyl-4-propoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzyl group attached to a 4-propoxybenzenesulfonamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-propoxybenzenesulfonamide typically involves the reaction of 4-propoxybenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Propoxybenzenesulfonyl chloride+BenzylamineThis compound+HCl\text{4-Propoxybenzenesulfonyl chloride} + \text{Benzylamine} \rightarrow \text{this compound} + \text{HCl} 4-Propoxybenzenesulfonyl chloride+Benzylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Alkyl or aryl-substituted sulfonamides.

Scientific Research Applications

N-benzyl-4-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methoxybenzenesulfonamide
  • N-benzyl-4-methylbenzenesulfonamide
  • N-benzyl-4-bromobenzenesulfonamide

Uniqueness

N-benzyl-4-propoxybenzenesulfonamide is unique due to its propoxy group, which imparts distinct chemical properties compared to its analogs. This difference can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-2-12-20-15-8-10-16(11-9-15)21(18,19)17-13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3

InChI Key

QLLZBUBVZQNWCI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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